molecular formula C17H24ClN3O4S B10995347 N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide

Cat. No.: B10995347
M. Wt: 401.9 g/mol
InChI Key: KSEWINUTFUVMCM-LOACHALJSA-N
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Description

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiolan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE typically involves multiple steps, including the formation of the thiolan ring and the introduction of the chlorophenyl and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high efficiency and scalability. The use of automated systems and stringent quality control measures is essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.

Medicine

In medicine, (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is investigated for its potential therapeutic applications. Its unique chemical properties may offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
  • (2S)-N-(4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
  • (2S)-N-(4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE

Uniqueness

The uniqueness of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H24ClN3O4S

Molecular Weight

401.9 g/mol

IUPAC Name

(2S)-N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide

InChI

InChI=1S/C17H24ClN3O4S/c1-11(2)9-15(16(22)19-13-5-3-12(18)4-6-13)21-17(23)20-14-7-8-26(24,25)10-14/h3-6,11,14-15H,7-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t14?,15-/m0/s1

InChI Key

KSEWINUTFUVMCM-LOACHALJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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